Lipophilicity (LogP) Comparison: Cyclopropyl vs. Methyl vs. Phenyl 1,2,4-Oxadiazole-5-carboxylate Esters
The target compound (LogP 0.73) occupies a strategically intermediate LogP position between the excessively polar 3-methyl analog (LogP 0.16–0.36) and the substantially more lipophilic 3-phenyl analog (LogP 1.52). This ~0.8 log-unit differential versus the phenyl analog translates to an approximately 6.3-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and aqueous solubility predictions . The cyclopropyl variant achieves this intermediate lipophilicity without the metabolic liability of the phenyl ring or the excessive polarity of the methyl substituent, positioning it within the optimal LogP 0–3 range for drug-like passive diffusion [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.7336 (Leyan vendor data); MW = 168.15 |
| Comparator Or Baseline | 3-Methyl analog: LogP = 0.16462 (Chemscene) / 0.3555 (Fluorochem); MW = 142.11. 3-Phenyl analog: LogP = 1.52320 (SL Pharmachem) / XlogP = 2 (Chem960); MW = 204.19 |
| Quantified Difference | ΔLogP vs. methyl: +0.38 to +0.57 units (2.4–3.7× more lipophilic). ΔLogP vs. phenyl: −0.79 units (~6.3× less lipophilic) |
| Conditions | Predicted/calculated LogP values from vendor computational chemistry datasets; different prediction algorithms may yield systematic offsets |
Why This Matters
For procurement, this LogP differential means the cyclopropyl ester provides a fundamentally different ADME starting point than either the methyl or phenyl analog, making it the preferred choice when balanced lipophilicity is required for downstream lead optimization.
- [1] Hughes, J. D. et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872–4875. Highly lipophilic compounds (clogP > 3) with low TPSA (< 75 Ų) show 6-fold higher risk of preclinical adverse events. View Source
